Technical Whitepaper: 7-(Trifluoromethyl)quinoline-2-carbonitrile – Chemical Properties, Synthesis, and Applications
Technical Whitepaper: 7-(Trifluoromethyl)quinoline-2-carbonitrile – Chemical Properties, Synthesis, and Applications
Executive Summary
The strategic introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these privileged structures, 7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 1267479-34-4) stands out as a highly versatile synthetic intermediate. The trifluoromethyl (–CF₃) group at the 7-position profoundly alters the electronic landscape of the quinoline core, enhancing lipophilicity and providing steric shielding that improves metabolic resistance against cytochrome P450-mediated oxidation (1). Simultaneously, the 2-carbonitrile (–CN) moiety serves as a highly reactive electrophilic handle, enabling the downstream synthesis of complex pharmacophores such as hydroxamic acids, primary amines, and carboxylic acids.
This whitepaper provides an authoritative, in-depth guide on the physicochemical properties, validated synthetic methodologies, and pharmacological applications of this compound, designed specifically for researchers and drug development professionals.
Physicochemical Properties & Data Presentation
Understanding the physical properties of trifluoromethyl-substituted quinolines is crucial for predicting their behavior in biological systems and optimizing purification workflows. The –CF₃ group exerts a strong electron-withdrawing inductive effect (–I), which significantly decreases the basicity (pKa) of the quinoline nitrogen compared to an unsubstituted quinoline ring. This electronic modulation also increases the overall lipophilicity (logP) of the molecule, a critical parameter for predicting the pharmacokinetic properties of downstream drug candidates (2).
Quantitative Data Summary
| Parameter | Value | Analytical / Predictive Method |
| CAS Number | 1267479-34-4 | Chemical Registry |
| Molecular Formula | C₁₁H₅F₃N₂ | Elemental Analysis |
| Molecular Weight | 222.17 g/mol | Mass Spectrometry (ESI+) |
| Physical State | Solid | Visual Inspection |
| Purity Standard | ≥ 98.0% | HPLC (UV detection at 254 nm) |
| Predicted logP | 2.55 - 3.25 | Octanol-Water Partitioning / Computational |
| Boiling Point | ~ 236.6 °C (at 762 Torr) | Extrapolated from 7-CF₃-quinoline base |
Synthetic Methodologies: The Reissert-Henze Pathway
Direct nucleophilic cyanation of the quinoline core is synthetically challenging due to the electron-deficient nature of the pyridine ring, which is further exacerbated by the 7-CF₃ group. To overcome this thermodynamic barrier, the Reissert-Henze reaction is the most reliable and field-proven approach. This method utilizes an N-oxide intermediate to activate the C2 position for nucleophilic attack by a cyanide source.
Self-Validating Experimental Protocol
Objective: Synthesize 7-(Trifluoromethyl)quinoline-2-carbonitrile from 7-(Trifluoromethyl)quinoline.
Step 1: N-Oxidation
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Procedure: Dissolve 7-(Trifluoromethyl)quinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Causality: The nitrogen atom in the quinoline ring is oxidized to an N-oxide. Because the 7-CF₃ group is strongly electron-withdrawing, it slightly deactivates the nitrogen lone pair. Therefore, a slight excess of m-CPBA and an extended reaction time are necessary to drive the oxidation to completion.
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Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane gradient. The resulting N-oxide will be significantly more polar (lower Rf value) than the starting material. Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide before extraction.
Step 2: Cyanation (Reissert-Henze Reaction)
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Procedure: Dissolve the purified N-oxide (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Add Trimethylsilyl cyanide (TMSCN) (2.0 eq), followed by dropwise addition of Benzoyl chloride (1.5 eq) as the electrophilic activator. Stir at room temperature for 4-6 hours.
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Causality: The electrophile (benzoyl chloride) reacts with the N-oxide oxygen, forming a highly reactive N-acyloxyquinolinium intermediate. This drastically increases the electrophilicity of the C2 position. TMSCN is chosen over inorganic cyanides (like KCN) because it provides a safe, organic-soluble source of cyanide that seamlessly attacks the C2 position. Subsequent elimination of benzoic acid restores aromaticity, yielding the 2-carbonitrile.
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Validation: Quench the reaction carefully with saturated NaHCO₃. Extract the organic layer with DCM, dry over MgSO₄, and concentrate. Perform LC-MS analysis; the target mass [M+H]⁺ must register at m/z 223.17.
Fig 1. Reissert-Henze synthetic workflow for 7-(Trifluoromethyl)quinoline-2-carbonitrile.
Biological Applications and Pharmacological Relevance
The quinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, exhibiting a broad spectrum of activities ranging from antimalarial to anticancer properties (3). 7-(Trifluoromethyl)quinoline-2-carbonitrile is particularly valuable in the development of targeted oncology therapeutics.
The 2-carbonitrile group can be readily converted into a hydroxamic acid—a critical zinc-binding motif required for Histone Deacetylase (HDAC) inhibition. Recent studies have demonstrated that quinoline-2-carbonitrile-based hydroxamic acids act as highly potent dual inhibitors of tubulin polymerization and HDACs (specifically isoforms 6, 8, and 11) (4). These dual-action molecules effectively induce G2/M phase cell cycle arrest and trigger caspase-induced apoptosis through mitochondrial dysfunction in multidrug-resistant cancer cell lines.
Fig 2. Dual inhibition pathway of quinoline-2-carbonitrile derivatives targeting HDAC and tubulin.
Analytical Characterization Standards
To ensure the structural integrity and purity of 7-(Trifluoromethyl)quinoline-2-carbonitrile for downstream biological assays, the following analytical standards must be met:
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High-Performance Liquid Chromatography (HPLC): Purity must exceed 98.0%, verified via UV detection at 254 nm.
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¹H NMR Spectroscopy (400 MHz, CDCl₃): The absence of the C2-proton (typically appearing around δ 8.9 ppm in the unsubstituted precursor) is the primary indicator of successful cyanation. The aromatic protons of the quinoline core will shift slightly downfield due to the electron-withdrawing nature of the newly installed cyano group.
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¹⁹F NMR Spectroscopy (376 MHz, CDCl₃): A sharp singlet corresponding to the –CF₃ group should be observed around δ -62.0 to -63.0 ppm, confirming the integrity of the trifluoromethyl moiety post-reaction.
References
- 1267479-34-4 | 7-(Trifluoromethyl)quinoline-2-carbonitrile, ChemScene.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide, BenchChem.
- Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors, PubMed.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview, PMC.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
